molecular formula C10H14O3 B046261 5-ethyl-4,6-dimethylbenzene-1,2,3-triol CAS No. 2151-18-0

5-ethyl-4,6-dimethylbenzene-1,2,3-triol

Cat. No.: B046261
CAS No.: 2151-18-0
M. Wt: 182.22 g/mol
InChI Key: BEJSXIVJAKNLMS-UHFFFAOYSA-N
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Description

Scientific Research Applications

1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the hydroxylation of 4,6-dimethyl-5-ethylbenzene using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions . The reaction conditions often require an acidic or basic medium to facilitate the hydroxylation process.

Industrial Production Methods

In an industrial setting, the production of 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene can be achieved through catalytic processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to enhance the reaction rate and yield. The process involves the continuous flow of reactants through a reactor, maintaining optimal temperature and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate (K2Cr2O7) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene is unique due to its specific arrangement of hydroxyl, methyl, and ethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-ethyl-4,6-dimethylbenzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-4-7-5(2)8(11)10(13)9(12)6(7)3/h11-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJSXIVJAKNLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=C1C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175848
Record name Barnol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2151-18-0
Record name Barnol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002151180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barnol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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